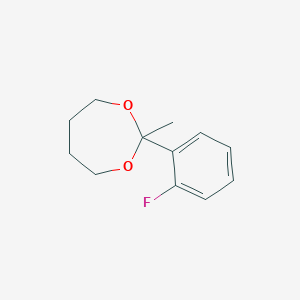
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane is an organic compound characterized by a dioxepane ring substituted with a fluorophenyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane typically involves the reaction of 2-fluorobenzaldehyde with a suitable dioxepane precursor under controlled conditions. One common method involves the use of a high-pressure autoclave, where the reactants are combined with a catalyst such as platinum on carbon, and the reaction is carried out under hydrogen pressure at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the dioxepane ring may influence the compound’s stability and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different core structure.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used for its psychoactive properties.
Uniqueness
2-(2-Fluorophenyl)-2-methyl-1,3-dioxepane is unique due to its dioxepane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
918525-09-4 |
|---|---|
Formule moléculaire |
C12H15FO2 |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-2-methyl-1,3-dioxepane |
InChI |
InChI=1S/C12H15FO2/c1-12(14-8-4-5-9-15-12)10-6-2-3-7-11(10)13/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
IJMLIRKKBHRRPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCCO1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


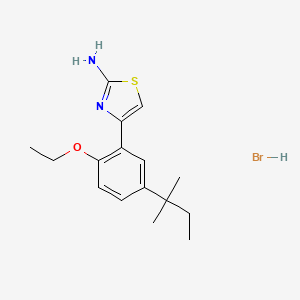
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
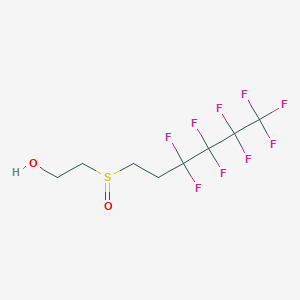
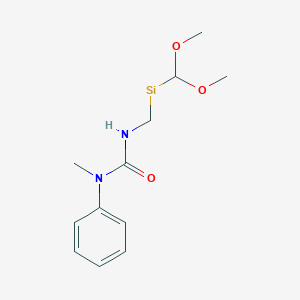
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)


![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)
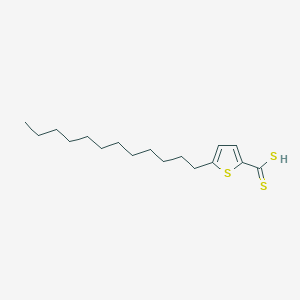
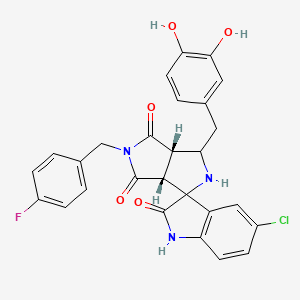
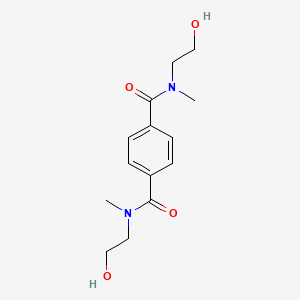
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
